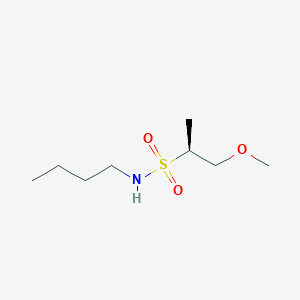
(2S)-N-butyl-1-methoxypropane-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-butyl-1-methoxypropane-2-sulfonamide is an organic compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-butyl-1-methoxypropane-2-sulfonamide typically involves the reaction of a suitable sulfonyl chloride with an amine. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution. For instance, the reaction between 1-methoxypropane-2-sulfonyl chloride and butylamine in the presence of a base like triethylamine can yield the desired sulfonamide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(2S)-N-butyl-1-methoxypropane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-N-butyl-1-methoxypropane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (2S)-N-butyl-1-methoxypropane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S)-N-butyl-1-methoxypropane-2-sulfonamide: shares similarities with other sulfonamides such as:
Uniqueness
The unique stereochemistry of this compound distinguishes it from other sulfonamides. This specific configuration can result in different biological activities and chemical reactivities, making it a valuable compound for targeted applications.
特性
分子式 |
C8H19NO3S |
|---|---|
分子量 |
209.31 g/mol |
IUPAC名 |
(2S)-N-butyl-1-methoxypropane-2-sulfonamide |
InChI |
InChI=1S/C8H19NO3S/c1-4-5-6-9-13(10,11)8(2)7-12-3/h8-9H,4-7H2,1-3H3/t8-/m0/s1 |
InChIキー |
UBVFCSGONHJKRD-QMMMGPOBSA-N |
異性体SMILES |
CCCCNS(=O)(=O)[C@@H](C)COC |
正規SMILES |
CCCCNS(=O)(=O)C(C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


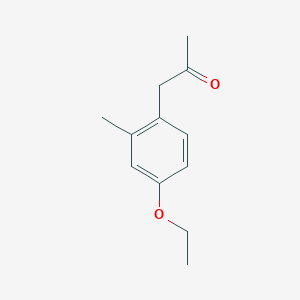
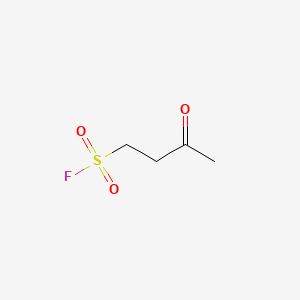
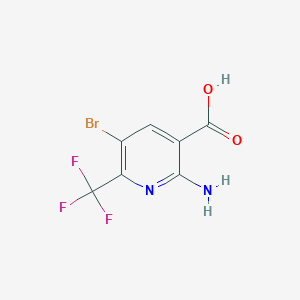
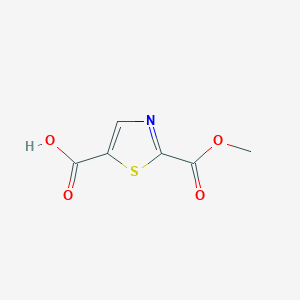
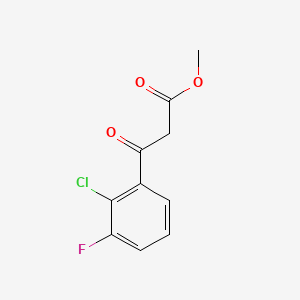
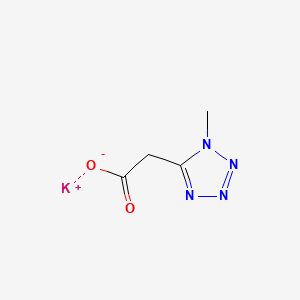
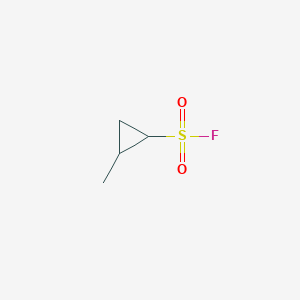
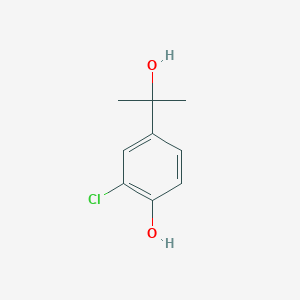
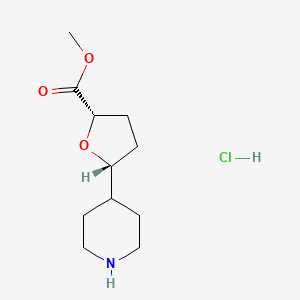
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)

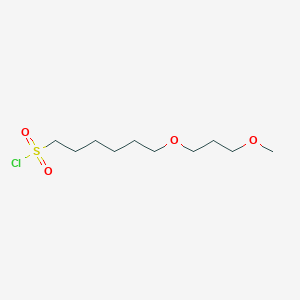
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)

